molecular formula C10H16N2 B7848077 N1-phenylbutane-1,4-diamine

N1-phenylbutane-1,4-diamine

Cat. No.: B7848077
M. Wt: 164.25 g/mol
InChI Key: JLEVIIXQWDFJLG-UHFFFAOYSA-N
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Description

N1-Phenylbutane-1,4-diamine is a diamine compound featuring a four-carbon (butane) backbone with amine groups at positions 1 and 2. The N1 nitrogen is substituted with a phenyl group, distinguishing it from simpler alkylated derivatives. The phenyl group likely enhances lipophilicity and aromatic interactions, influencing solubility, metabolic stability, and binding properties in biological systems .

Properties

IUPAC Name

N'-phenylbutane-1,4-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7,12H,4-5,8-9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEVIIXQWDFJLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

A patented method for synthesizing structurally analogous diamines involves a two-step process:

  • Condensation : 4-Aminodiphenylamine reacts with acetophenone in the presence of an acid catalyst (e.g., hydrochloric acid-activated bentonite) to form an imine intermediate, N-(1-phenylethylidene)-N'-phenyl-1,4-phenylenediamine.

  • Catalytic Hydrogenation : The imine intermediate undergoes hydrogenation using Raney nickel under hydrogen pressure to yield the saturated diamine.

Optimization and Conditions

  • Catalyst Selection : Acid-activated bentonite ensures efficient water removal during condensation, achieving 50–90% conversion of 4-aminodiphenylamine.

  • Solvent System : Toluene acts as both solvent and water scavenger, with a distillation rate of 0.8–3 L/h/kg of 4-aminodiphenylamine to maintain reaction equilibrium.

  • Hydrogenation Parameters :

    • Temperature: 200–220°C

    • Pressure: 4 torr

    • Catalyst: Raney nickel

Table 1: Key Reaction Parameters for Reductive Alkylation

ParameterValue/RangeImpact on Yield/Purity
Catalyst loading5–10 wt%Higher loading reduces reaction time
Toluene distillation rate0.8–3 L/h/kgPrevents hydrolysis of imine
Hydrogenation pressure4 torrEnsures complete saturation
Final purity≥96.1%Achieved via crystallization

This method yields high-purity diamines (>96%) but requires stringent control over water removal and catalyst separation.

Stephen Reaction for Symmetrical Diamine Synthesis

Adaptability for N1-Phenylbutane-1,4-Diamine

Replacing benzyl cyanide with phenylacetonitrile and adjusting the aldehyde component could theoretically produce this compound. However, this remains speculative without experimental validation.

Table 2: Stephen Reaction Parameters for Analogous Diamines

ComponentRoleAlternative for Target Compound
Benzyl cyanideNitrile sourcePhenylacetonitrile
BenzaldehydeAldehyde sourceFormaldehyde/Propanal
Reducing agentLiAlH4Catalytic hydrogenation

Comparative Analysis of Methods

Efficiency and Scalability

  • Reductive Alkylation :

    • Advantages : High purity (96–99.7%), scalable to industrial production.

    • Limitations : Requires costly catalysts (Raney nickel) and generates acidic wastewater.

  • Stephen Reaction :

    • Advantages : Modular substrate selection, suitable for lab-scale synthesis.

    • Limitations : Low yields (<50%) for bulky substituents, hazardous cyanide use.

Purity and Byproduct Management

Both methods necessitate post-synthesis purification:

  • Crystallization : Used in reductive alkylation to isolate the diamine.

  • Column Chromatography : Employed in Stephen reaction derivatives .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis:
N1-phenylbutane-1,4-diamine serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. Its ability to participate in diverse chemical reactions makes it a versatile building block. Common reactions include:

  • Oxidation: Can be oxidized to form nitroso or nitro derivatives.
  • Reduction: Capable of being reduced to generate different amine derivatives.
  • Substitution: Engages in nucleophilic substitution reactions, allowing for the introduction of various functional groups.

Table 1: Chemical Reactions of this compound

Reaction TypeProductsCommon Reagents
OxidationNitroso/Nitro derivativesPotassium permanganate
ReductionAmine derivativesHydrogen gas (Pd catalyst)
SubstitutionAlkylated/Acylated productsAlkyl halides/Acyl chlorides

Biological Research

Enzyme Interaction Studies:
In biological contexts, this compound is utilized to investigate enzyme interactions. The compound's structure allows it to interact with hydrophobic pockets in proteins due to the presence of the phenyl group. This property is crucial for studying the mechanisms of enzyme catalysis and inhibition.

Building Block for Bioactive Molecules:
The compound is also employed as a precursor for synthesizing biologically active molecules. Its ability to form stable complexes with various biomolecules enhances its utility in drug discovery and development.

Industrial Applications

Polymer Production:
this compound is used in the production of polymers. Its properties contribute to the enhancement of polymer stability and performance characteristics.

Rubber Manufacturing:
In the rubber industry, it acts as a stabilizer, improving the durability and elasticity of rubber products. This application underscores its importance in material science and engineering.

Case Studies

Study 1: Synthesis of Chiral Diamines
A recent study demonstrated the use of this compound in synthesizing chiral 1,4-diamine derivatives through palladium-catalyzed reactions. The research highlighted the compound's effectiveness in producing high yields and enantioselectivity (up to 95%) when employed as a starting material .

Study 2: Development of Bioactive Compounds
Another investigation focused on transforming this compound into bioactive Schiff bases. The resulting compounds exhibited promising biological activities, indicating potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of N1-phenylbutane-1,4-diamine, emphasizing substituent effects on properties and applications:

Compound Name Structure/Substituents Molecular Weight Key Applications/Functions Research Findings Reference
N,N′-Bis(3-benzylaminopropyl)butane-1,4-diamine (DBSPM) Butane-1,4-diamine core with benzyl groups 430.6 g/mol Polyamine oxidase substrate (APAO/SMO) Exhibits substrate specificity for APAO; generates metabolites with cytotoxic potential in cancer cells .
N1,N1-Diethylpentane-1,4-diamine Pentane backbone with diethyl groups ~188.3 g/mol Antimalarial pharmacophore mimic Poor antimalarial activity due to insufficient targeting of Plasmodium enzymes .
N4-(7-Chloroquinolin-4-yl)-N1,N1-diethylpentane-1,4-diamine Quinoline-linked diethylpentane diamine 392.9 g/mol Antimalarial agent (Nivaquine component) Effective against P. falciparum due to dihydroorotate dehydrogenase inhibition .
N,N′-Dimethyl-1,4-butanediamine Butane-1,4-diamine with methyl groups 116.2 g/mol Industrial synthesis intermediate High reactivity in cross-coupling reactions; used in polymer and ligand synthesis .
N1-Phenylbenzene-1,4-diamine Aromatic diamine with phenyl substituent 184.2 g/mol Antioxidant, dye intermediate Stabilizes rubber against ozone; forms stable radicals in oxidative environments .
N1,N4-Di-sec-butylbenzene-1,4-diamine Benzene-1,4-diamine with sec-butyl groups 220.4 g/mol Antioxidant, corrosion inhibitor Enhances material durability via radical scavenging; used in lubricants and fuels .

Key Comparative Insights:

Structural Flexibility vs. Specificity :

  • Butane-1,4-diamine derivatives with alkyl/aryl substituents (e.g., DBSPM) show enzyme-specific interactions, making them valuable in drug design .
  • Aromatic diamines (e.g., N1-phenylbenzene-1,4-diamine) excel in materials science due to radical stabilization .

Biological Activity: The addition of a quinoline moiety (as in Nivaquine) drastically improves antimalarial efficacy compared to simpler diethylpentane-1,4-diamine derivatives, underscoring the role of auxiliary functional groups .

Metabolic Stability :

  • Benzyl and phenyl substituents (e.g., DBSPM) slow enzymatic degradation compared to alkyl groups, enhancing cellular accumulation .

Industrial Applications :

  • Methyl and ethyl derivatives (e.g., N,N′-dimethylbutanediamine) are preferred for synthetic versatility, while bulkier substituents (e.g., sec-butyl) improve antioxidant performance .

Contradictions and Limitations

  • Antimalarial Efficacy: While N1,N1-diethylpentane-1,4-diamine derivatives showed poor activity , analogous compounds with extended aromatic systems (e.g., quinoline-linked) succeeded, indicating structural complexity is critical .
  • Enzyme Substrate Specificity : DBSPM’s benzyl groups enhance APAO affinity, but ethyl-substituted analogs (e.g., DESPM) are less metabolically stable .

Biological Activity

N1-Phenylbutane-1,4-diamine, also known by its CAS number 223394-90-9, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant studies that highlight its significance in medicinal chemistry.

This compound has the molecular formula C10H16N2C_{10}H_{16}N_2 and a molecular weight of 164.25 g/mol. The compound features two amine groups attached to a butane chain with a phenyl substituent, which contributes to its biological activity. The structure can be represented as follows:

C6H5C4H8N2\text{C}_6\text{H}_5-\text{C}_4\text{H}_8\text{N}_2

Mechanisms of Biological Activity

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. Notably, compounds with similar structures have been shown to inhibit specific proteins and enzymes involved in disease processes.

  • Antimicrobial Activity : Research indicates that N-phenyl 1,4-dihydropyridines, structurally related to this compound, exhibit significant antituberculotic properties. They act by inhibiting the ABCB1 efflux pump in Mycobacterium tuberculosis, enhancing the efficacy of existing antituberculotic drugs .
  • Cancer Therapeutics : Various studies have explored the cytotoxic effects of diamines on cancer cell lines. For instance, titanium complexes derived from phenolic diamines have shown promising cytotoxicity against ovarian and colon cancer cell lines, indicating potential applications in cancer treatment .
  • Neuroactive Properties : The presence of 1,4-diamine motifs in biologically active molecules suggests potential neuroactive properties. These compounds often interact with neurotransmitter systems or modulate neuronal signaling pathways .

Table 1: Summary of Biological Activities

StudyBiological ActivityTargetFindings
AntitubercularABCB1Inhibition enhances drug efficacy against TB.
CytotoxicityCancerIC50 values ranged from 0.6–13 µM in human cell lines.
NeuroactivityNeuronsPotential modulation of neurotransmitter systems.

Detailed Findings

  • Antitubercular Activity : A study published in 2016 highlighted the development of novel N-phenyl 1,4-dihydropyridines as potential antituberculotic agents. These compounds were shown to significantly increase the activity of standard antituberculotic drugs by inhibiting the ABCB1 efflux pump, which is crucial for drug resistance in Mycobacterium tuberculosis .
  • Cytotoxic Studies : A recent investigation into titanium(IV) complexes demonstrated that derivatives containing phenolic diamines exhibited cytotoxic effects comparable to cisplatin against various cancer cell lines. The study emphasized the importance of structural modifications for enhancing biological activity .
  • Neuroactivity Exploration : Research into the neuroactive properties of diamines suggests that they may affect synaptic transmission and neuronal health through their interactions with neurotransmitter receptors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N1-phenylbutane-1,4-diamine, and how do reaction conditions influence yield and purity?

  • The synthesis of aromatic diamines like this compound typically involves coupling reactions between amines and aryl halides or nitro compounds under catalytic conditions. For example, analogous syntheses of N1,N1,N4,N4-2-Naphthalenyl-1,4-benzenediamine use 1,4-diaminobenzene and 2-naphthylamine with catalysts under controlled temperature and pressure to optimize yield and purity . Key factors include catalyst selection (e.g., palladium-based catalysts for cross-coupling), solvent polarity, and reaction time. Purification via recrystallization or column chromatography is critical to isolate the product from by-products such as unreacted amines or oligomers.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • NMR spectroscopy (¹H/¹³C) is essential for confirming molecular structure, particularly the positions of amine and phenyl groups. Mass spectrometry (MS) with electrospray ionization (ESI) or GC-MS (as used for detecting putrescine derivatives) provides molecular weight validation . HPLC with UV detection or FT-IR spectroscopy can identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹). For quantification, GC-MS with external calibration using pure standards ensures accuracy, as demonstrated in polyamine analysis .

Q. What are the primary research applications of this compound in materials science and medicinal chemistry?

  • In materials science , this diamine serves as a precursor for Schiff bases, which exhibit nonlinear optical (NLO) properties useful in photonic devices. For instance, 1,4-phenylenediamine-derived Schiff bases show large hyperpolarizability values when analyzed via density functional theory (DFT) . In medicinal chemistry , diamines are explored for antimicrobial and anticancer activities, though specific studies on this compound analogs highlight the importance of substituent effects on bioactivity .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity and electronic properties of this compound derivatives?

  • DFT calculations can simulate electron density distribution, frontier molecular orbitals (FMOs), and polarizability to predict reactivity. For example, studies on 1,4-phenylenediamine Schiff bases used DFT to correlate electron-withdrawing substituents with enhanced NLO properties . Computational tools like Gaussian or ORCA can model reaction pathways (e.g., oxidation to quinones) and compare energy barriers for different derivatives .

Q. What strategies resolve contradictions in reported reaction yields or by-product profiles during the synthesis of this compound?

  • Contradictions often arise from variations in catalyst loading, solvent purity, or temperature control. Systematic Design of Experiments (DoE) can identify critical parameters. For example, optimizing the molar ratio of 1,4-diaminobenzene to arylating agents in analogous syntheses reduced by-products like N-monosubstituted intermediates . Additionally, advanced characterization (e.g., LC-MS/MS) helps trace impurities, while kinetic studies differentiate primary vs. secondary reaction pathways .

Q. How do structural modifications (e.g., nitro or pyridyl substituents) affect the physicochemical and biological properties of this compound analogs?

  • Substituents dramatically alter properties. Nitro groups increase electrophilicity, enhancing reactivity in electrophilic substitutions but may reduce solubility. For example, N1-(4-Nitrophenyl)benzene-1,4-diamine derivatives show higher redox activity compared to non-nitrated analogs . Pyridyl groups introduce π-π stacking interactions, as seen in crystallographic studies of N,N′-bis(pyridyl)benzene-1,4-diamine complexes, which stabilize supramolecular structures . Biological activity correlates with lipophilicity: hydrophobic substituents (e.g., naphthyl) improve membrane permeability but may increase cytotoxicity .

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